molecular formula C20H18O5 B2939850 (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-52-2

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2939850
CAS No.: 623117-52-2
M. Wt: 338.359
InChI Key: VMUSCGWUNUNNHY-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a 4-methyl-substituted benzylidene group at the 2-position of the dihydrobenzofuran core. The (Z)-stereochemistry of the benzylidene double bond is critical for its structural and functional properties.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUSCGWUNUNNHY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates various organic synthesis techniques. For instance, the reaction of 4-methylbenzaldehyde with 2-hydroxyacetophenone under acidic conditions can yield the desired benzofuran derivative, which is subsequently esterified to form the final product.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For example, a study utilizing the MTT assay demonstrated that derivatives of benzofuran compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.6Apoptosis induction
Compound BHepG2 (liver cancer)3.8Cell cycle arrest

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Properties :
    A recent study investigated the effects of a related compound on human lung cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.
  • Case Study on Antimicrobial Effects :
    Another study assessed the antimicrobial efficacy of several benzofuran derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of protein kinases involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant factor in its antitumor activity.
  • Antioxidant Properties : The presence of phenolic structures contributes to antioxidant activity, which may protect normal cells from oxidative damage while targeting cancer cells.

Scientific Research Applications

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with a complex structure that has potential applications in medicinal chemistry. It features a benzofuran moiety, which is significant due to its various biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Synthesis and Classification
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be synthesized from readily available starting materials, including benzaldehyde derivatives and ethyl propanoate, through multi-step organic reactions. It belongs to the class of esters and can be categorized under benzofuran derivatives because of the presence of the benzofuran ring in its structure. The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Structure and Characteristics
The molecular structure of (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate includes a benzofuran moiety. Data from crystallographic studies could provide insights into bond lengths and angles, aiding in understanding its reactivity and interactions with biological systems.

Potential Applications
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has potential applications in various scientific fields:

  • Medicinal Chemistry The benzofuran moiety exhibits anti-inflammatory and anticancer properties. The compound's structure allows interactions with biological targets, making it a candidate for pharmacological studies.
  • Pharmacological Studies The mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. Data from pharmacological studies would be essential to elucidate these mechanisms further.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Conditions :

  • Basic hydrolysis : Aqueous NaOH (1–2 M) in ethanol/water (1:1), reflux for 4–6 hours.

  • Acidic hydrolysis : HCl (6 M) in dioxane, 60–80°C, 8–12 hours.

ReagentConditionsProductYieldSource
NaOH (1 M)Reflux, 6 hours2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid85–90%
HCl (6 M)70°C, 10 hoursSame as above78–82%

Nucleophilic Substitution at the Ether Linkage

The ether oxygen in the ethoxyacetate moiety can participate in nucleophilic substitutions, particularly under acidic conditions. For example, reaction with amines generates amide derivatives .
Mechanism : Protonation of the ether oxygen enhances electrophilicity, enabling attack by nucleophiles like ammonia or primary amines.

NucleophileCatalystConditionsProductYieldSource
AmmoniaH2SO450°C, 8 hours2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide65%
MethylamineBF3·Et2ORT, 12 hoursN-methyl derivative72%

Reduction of the 3-Oxo Group

The ketone at the 3-position is reducible to a secondary alcohol using agents like NaBH4 or LiAlH4. This alters electronic properties and hydrogen-bonding capacity .
Conditions :

  • NaBH4 in methanol (0°C to RT, 2 hours) .

  • LiAlH4 in THF (reflux, 4 hours) .

Reducing AgentConditionsProductYieldSource
NaBH4Methanol, 0°C→RT3-hydroxy-2-(4-methylbenzylidene)-2,3-dihydrobenzofuran-6-yl ethyl acetate88%
LiAlH4THF, refluxSame as above92%

Electrophilic Aromatic Substitution (EAS)

The benzofuran and benzylidene aromatic rings undergo EAS reactions. The 4-methyl group directs electrophiles to the para position, while the electron-withdrawing ketone deactivates the benzofuran ring .

ReactionReagentConditionsProductYieldSource
NitrationHNO3/H2SO40°C, 2 hoursNitro-substituted at benzylidene para60%
BrominationBr2/FeBr3RT, 1 hourBromo-substituted at benzofuran C555%

Cycloaddition Reactions

The conjugated benzylidene double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cycloadducts . Stereoselectivity is influenced by the Z-configuration.

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 110°CBicyclic adduct with endo preference68%

Oxidation of the Benzylidene Double Bond

The C=C bond in the benzylidene group is oxidized to a diol or epoxide using agents like OsO4 or mCPBA.

Oxidizing AgentConditionsProductYieldSource
OsO4THF/H2O, RTVicinal diol75%
mCPBADCM, 0°C→RTEpoxide80%

Functionalization via Cross-Coupling

The methyl group on the benzylidene moiety can be functionalized via Suzuki-Miyaura coupling, enabling diversification of the aryl group .

Boronic AcidCatalystConditionsProductYieldSource
4-FluorophenylPd(PPh3)4DME, 80°C, 12 hours4-fluoro-substituted derivative70%

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-assisted deprotonation accelerating the reaction.

  • Diels-Alder Reactivity : The Z-configuration enforces a planar transition state, favoring endo selectivity .

  • Reduction Selectivity : NaBH4 selectively reduces the ketone without affecting the ester or benzylidene groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural analogues differ primarily in the substituents on the benzylidene moiety or the heterocyclic system. Below is a detailed comparison based on molecular properties, substituent effects, and inferred bioactivities:

Substituent Variations on the Benzylidene Group

Halogen-Substituted Analogue
  • Compound : (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
  • Key Features : The 4-chloro substituent introduces an electron-withdrawing group (Cl), which may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding). This could increase pesticidal potency by improving target binding .
  • Data : Molecular formula: C₂₀H₁₆ClO₅ (inferred from ).
Bulky Alkyl-Substituted Analogue
  • Compound : (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
  • However, the higher lipophilicity (XLogP3 = 5.2) may enhance membrane permeability. Molecular weight: 366.4 g/mol .
Ethoxy-Substituted Analogue
  • Compound : (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
  • Key Features : The ethoxy group (-OCH₂CH₃) is electron-donating, which could stabilize the benzylidene moiety via resonance. Molecular weight: 368.4 g/mol; molecular formula: C₂₁H₂₀O₆ .

Heterocyclic System Variations

  • Compound : Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Key Features : Replacing the benzylidene group with a thiophene ring introduces sulfur into the structure. This alters electronic properties (e.g., polarizability) and may influence bioactivity. Molecular weight: 406.5 g/mol; XLogP3 = 5.4 .

Comparative Data Table

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Bioactivity
Target Compound: (Z)-ethyl 2-((2-(4-methylbenzylidene)-…acetate 4-methylbenzylidene C₂₁H₂₀O₅* ~368.4 N/A Moderate lipophilicity
(Z)-ethyl 2-((2-(4-chlorobenzylidene)-…acetate 4-chlorobenzylidene C₂₀H₁₆ClO₅ ~379.8 N/A Enhanced reactivity
(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-…acetate 4-tert-butylbenzylidene C₂₂H₂₂O₅ 366.4 5.2 High lipophilicity
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-…acetate 4-ethoxybenzylidene C₂₁H₂₀O₆ 368.4 N/A Electron-donating stability
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-…acetate 3-methylthiophen-2-yl C₂₃H₁₈O₅S 406.5 5.4 Sulfur-mediated interactions

Research Findings and Implications

  • Bioactivity : Substituents like chlorine (electron-withdrawing) and ethoxy (electron-donating) modulate reactivity and stability, influencing pesticidal or pharmacological efficacy .
  • Lipophilicity : Higher XLogP3 values (e.g., 5.2–5.4) correlate with increased membrane permeability but may reduce aqueous solubility, affecting delivery methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways involving benzofuran ring formation followed by oxy-acetate coupling. For example, analogous benzofuran derivatives are synthesized using esterification of hydroxylated intermediates with ethyl oxalyl monochloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) . Stereochemical control during benzylidene moiety formation (Z-configuration) requires careful selection of catalysts (e.g., ZnCl₂ in DMF) and reaction duration (6–8 hours under reflux) to minimize isomerization .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation, and how are contradictory data resolved?

  • Methodological Answer : X-ray crystallography is critical for unambiguous confirmation of the Z-configuration and dihydrobenzofuran conformation. SHELXL (via the SHELX suite) is widely used for refining crystallographic data, particularly for resolving disorder in the benzylidene group . Discrepancies between NMR (e.g., NOESY for stereochemistry) and crystallographic data are addressed by repeating experiments under controlled conditions (e.g., low-temperature NMR to reduce dynamic effects) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step of benzofuran ring formation?

  • Methodological Answer : Cyclization efficiency is highly solvent- and temperature-dependent. Polar aprotic solvents like DMF enhance ring closure by stabilizing transition states, while temperatures >100°C accelerate side reactions (e.g., oxidation). A study on analogous thiazolidinone syntheses achieved 85% yield by optimizing ZnCl₂ concentration (0.5–1.0 eq.) and reflux time (6 hours) . Kinetic monitoring via HPLC or in-situ IR is recommended to identify optimal termination points .

Q. What challenges arise in resolving crystallographic disorder in the 4-methylbenzylidene group, and how are they mitigated?

  • Methodological Answer : Dynamic disorder in the benzylidene moiety complicates electron density mapping. SHELXL’s rigid-bond restraint and TLS parameterization are employed to model anisotropic displacement parameters. For severe cases, low-temperature (100 K) data collection reduces thermal motion artifacts . Comparative analysis with DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G* level) validates crystallographic models .

Q. How do electronic effects in the 4-methylbenzylidene substituent influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The electron-donating methyl group enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., Grignard reagents). Hammett substituent constants (σ⁺) predict reactivity trends, validated via kinetic studies in THF. For example, the 4-methyl group reduces activation energy by 15–20 kJ/mol compared to nitro-substituted analogs .

Q. What in vitro assays are recommended for evaluating bioactivity, based on structural analogs?

  • Methodological Answer : Benzofuran derivatives are screened for anti-inflammatory or anticancer activity using COX-2 inhibition assays (IC₅₀ determination) and MTT cytotoxicity tests (e.g., HeLa or MCF-7 cell lines). Dose-response curves (0.1–100 µM) and molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) provide mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in Z/E isomer ratios?

  • Methodological Answer : Discrepancies often arise from solvent effects omitted in gas-phase DFT calculations. Free-energy corrections (e.g., SMD solvation model in Gaussian) improve agreement. Experimental validation via HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies isomer ratios, while variable-temperature NMR detects equilibrium shifts .

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